An In-depth Technical Guide to 2,3,4-Tribromobenzene-1-thiol (CAS 443683-19-0)
An In-depth Technical Guide to 2,3,4-Tribromobenzene-1-thiol (CAS 443683-19-0)
Introduction
2,3,4-Tribromobenzene-1-thiol is a polyhalogenated aromatic organosulfur compound. Its structure, featuring a benzene ring substituted with three bromine atoms and a thiol group, suggests a unique combination of chemical properties that could be of interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The thiol group provides a nucleophilic handle for various chemical transformations, while the tribrominated aromatic ring offers sites for further functionalization, for instance, through cross-coupling reactions, and imparts specific electronic and steric properties. This document aims to provide a comprehensive theoretical overview of this compound, from its predicted properties and synthesis to its potential reactivity and applications.
Predicted Physicochemical Properties
The physicochemical properties of 2,3,4-Tribromobenzene-1-thiol have been estimated based on data from related compounds such as 2,4,6-tribromobenzenethiol and other brominated thiophenols.
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₆H₃Br₃S | Based on the chemical structure. |
| Molecular Weight | 346.87 g/mol | Calculated from the atomic weights of the constituent elements.[1] |
| Appearance | Colorless to pale yellow solid | Aromatic thiols and brominated aromatics are typically solids at room temperature. |
| Melting Point | 85 - 100 °C | Expected to be in a similar range to other tribrominated benzene derivatives. |
| Boiling Point | > 250 °C | High due to the high molecular weight and polarity. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., chloroform, dichloromethane, ether, toluene). | Typical for non-polar to moderately polar organic compounds. |
| pKa of Thiol Group | 5 - 6 | The three electron-withdrawing bromine atoms are expected to significantly increase the acidity of the thiol group compared to unsubstituted thiophenol (pKa ≈ 6.6).[2] |
Proposed Synthesis and Purification
A plausible synthetic route to 2,3,4-Tribromobenzene-1-thiol could start from the commercially available 2,3,4-tribromoaniline. The synthesis would involve a diazotization reaction followed by the introduction of a thiol or a protected thiol group.
Synthetic Workflow
Caption: Proposed synthesis of 2,3,4-Tribromobenzene-1-thiol from 2,3,4-tribromoaniline.
Step-by-Step Experimental Protocol (Hypothetical)
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Diazotization of 2,3,4-Tribromoaniline:
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Dissolve 2,3,4-tribromoaniline in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
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-
Formation of the Xanthate Ester:
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In a separate flask, dissolve potassium ethyl xanthate in water and cool to 0-5 °C.
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Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
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The intermediate, O-ethyl S-(2,3,4-tribromophenyl) dithiocarbonate, will precipitate and can be collected by filtration.
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-
Hydrolysis to the Thiol:
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Suspend the xanthate ester in a solution of sodium hydroxide in ethanol.
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Heat the mixture to reflux for several hours to effect hydrolysis.
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Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude 2,3,4-Tribromobenzene-1-thiol.
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-
Purification:
-
Collect the crude product by filtration and wash with water.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
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Theoretical Spectroscopic Analysis
The following spectroscopic data are predicted for 2,3,4-Tribromobenzene-1-thiol.
| Spectroscopy | Predicted Features |
| ¹H NMR | Two signals in the aromatic region (δ 7.0-8.0 ppm). Due to the ABC substitution pattern, these would appear as a complex set of doublets or doublet of doublets. The proton at position 5 would be a doublet, and the proton at position 6 would be a doublet of doublets. The thiol proton (S-H) would appear as a broad singlet (δ 3-4 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Six distinct signals in the aromatic region (δ 110-140 ppm). The carbon attached to the thiol group (C1) would be significantly shielded. The carbons attached to bromine (C2, C3, C4) would be deshielded due to the "heavy atom effect" of bromine.[3] |
| IR (cm⁻¹) | ~3100-3000 (aromatic C-H stretch), ~2600-2550 (S-H stretch, weak), ~1550-1450 (C=C aromatic ring stretch), ~1100-1000 (C-S stretch), ~700-500 (C-Br stretch). |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z ≈ 346, with a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br). Expect prominent fragment ions corresponding to the loss of Br and SH. |
Predicted Reactivity and Potential Applications
The reactivity of 2,3,4-Tribromobenzene-1-thiol is dictated by the thiol group and the brominated aromatic ring.
Reactivity of the Thiol Group
The thiol group is expected to be a good nucleophile, especially after deprotonation to the thiolate.[2][4]
Caption: Representative reactions of the thiol group.
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Alkylation and Acylation: The thiolate can readily react with alkyl halides or acyl halides to form thioethers and thioesters, respectively.
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Oxidation: Mild oxidizing agents can convert the thiol to a disulfide. Stronger oxidation can lead to sulfonic acids.[4]
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Michael Addition: As a soft nucleophile, the thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.
Reactivity of the Aromatic Ring
The bromine atoms on the aromatic ring can be displaced or participate in cross-coupling reactions.
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Nucleophilic Aromatic Substitution (SNA): While generally unreactive, SNA could be possible under harsh conditions or if activated by other substituents.
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Metal-Catalyzed Cross-Coupling: The C-Br bonds can serve as handles for Suzuki, Stille, Heck, or Sonogashira cross-coupling reactions, allowing for the introduction of various substituents.
Potential Applications
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Drug Development: The thiol group is a key functional group in many drugs and can act as an antioxidant or a metal chelator.[5] The unique substitution pattern of 2,3,4-Tribromobenzene-1-thiol could make it a valuable fragment for covalent inhibitors, where the thiol group can form a covalent bond with a target protein. It could also serve as a versatile building block for synthesizing more complex molecules with potential biological activity.[6]
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Materials Science: Thiophenols are widely used to form self-assembled monolayers (SAMs) on gold surfaces.[7] The tribromo-substituents would influence the packing and electronic properties of such a monolayer, potentially leading to new materials with interesting optical or electronic properties.
Safety and Handling
Specific toxicity data for 2,3,4-Tribromobenzene-1-thiol is not available. However, based on related compounds, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[8][9]
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[10][11] Aromatic thiols are known for their strong, unpleasant odors.[10]
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Toxicity: Brominated aromatic compounds can be toxic and pose environmental hazards.[11] Thiols can also be toxic. Avoid skin contact and ingestion.
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Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.[9]
References
Sources
- 1. 2,4,6-Tribromothiophenol | C6H3Br3S | CID 407203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. dollycorporation.com [dollycorporation.com]
